N'-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide
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Overview
Description
N’-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a cyclohexane ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide typically involves the reaction of 2-fluoro-4-nitroaniline with cyclohexanecarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Condensation: Aldehydes or ketones, ethanol as solvent, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of N’-(2-fluoro-4-aminophenyl)cyclohexanecarbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of hydrazone derivatives.
Scientific Research Applications
N’-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluoro and nitro groups can interact with molecular targets through hydrogen bonding, electrostatic interactions, or covalent bonding, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(2-fluoro-4-nitrophenyl)morpholine: Similar structure with a morpholine ring instead of a cyclohexane ring.
2-fluoro-N’-[(4-nitrophenyl)acetyl]benzohydrazide: Similar structure with a benzohydrazide moiety instead of a cyclohexanecarbohydrazide moiety.
Uniqueness
N’-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide is unique due to its specific combination of functional groups and the cyclohexane ring, which can impart distinct chemical and biological properties. The presence of both fluoro and nitro groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16FN3O3 |
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Molecular Weight |
281.28 g/mol |
IUPAC Name |
N'-(2-fluoro-4-nitrophenyl)cyclohexanecarbohydrazide |
InChI |
InChI=1S/C13H16FN3O3/c14-11-8-10(17(19)20)6-7-12(11)15-16-13(18)9-4-2-1-3-5-9/h6-9,15H,1-5H2,(H,16,18) |
InChI Key |
CJCWUXPAUXLWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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